methyl 2-[(2-methyl-1H-indole-3-carbonyl)amino]-3-(1,2,4-triazol-1-yl)propanoate
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Overview
Description
Methyl 2-[(2-methyl-1H-indole-3-carbonyl)amino]-3-(1,2,4-triazol-1-yl)propanoate is a complex organic compound that features an indole ring, a triazole ring, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-methyl-1H-indole-3-carbonyl)amino]-3-(1,2,4-triazol-1-yl)propanoate typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids or esters.
Coupling Reactions: The final step involves coupling the indole and triazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methyl-1H-indole-3-carbonyl)amino]-3-(1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 2-[(2-methyl-1H-indole-3-carbonyl)amino]-3-(1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[(2-methyl-1H-indole-3-carbonyl)amino]-3-(1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1H-indole-3-carbonyl)amino]-3-(1,2,4-triazol-1-yl)propanoate
- Methyl 2-[(2-methyl-1H-indole-3-carbonyl)amino]-3-(1,2,4-oxadiazol-1-yl)propanoate
Uniqueness
Methyl 2-[(2-methyl-1H-indole-3-carbonyl)amino]-3-(1,2,4-triazol-1-yl)propanoate is unique due to the specific combination of the indole and triazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[(2-methyl-1H-indole-3-carbonyl)amino]-3-(1,2,4-triazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-14(11-5-3-4-6-12(11)19-10)15(22)20-13(16(23)24-2)7-21-9-17-8-18-21/h3-6,8-9,13,19H,7H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSFYSLDTZYQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NC(CN3C=NC=N3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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